5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-mo rpholin-4-ylpropyl)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the ethoxy, methoxy, hydroxy, and furan groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan groups, leading to the formation of corresponding ketones and aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid
- 3-Ethoxy-4-methoxyphenylmethanol
Uniqueness
Compared to similar compounds, 5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H32N2O7 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H32N2O7/c1-4-34-19-9-7-18(16-21(19)32-3)23-22(24(29)20-8-6-17(2)35-20)25(30)26(31)28(23)11-5-10-27-12-14-33-15-13-27/h6-9,16,23,30H,4-5,10-15H2,1-3H3 |
InChI Key |
ZVIWSUJUGUEUSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=C(O4)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.